2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide
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Overview
Description
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide typically involves multiple steps. One common method includes the reaction of 1-benzylpyrrolidine with methylamine and a suitable protecting group to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and deprotection, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenethylbenzamides: Known for their spasmolytic activity.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Investigated as dual inhibitors of Bcr-Abl and histone deacetylase.
2-Amino-N-(pyridin-2-ylmethylene)benzohydrazide: Studied for its antimicrobial activities.
Uniqueness
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-methylpropanamide stands out due to its unique structural features, such as the presence of a pyrrolidine ring and a benzyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H23N3O |
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Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17(2)14-8-9-18(11-14)10-13-6-4-3-5-7-13/h3-7,12,14H,8-11,16H2,1-2H3 |
InChI Key |
KHQLSUOAUCYAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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